Ácido 2-amino-6-(((benciloxi)carbonil)amino)hexanoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

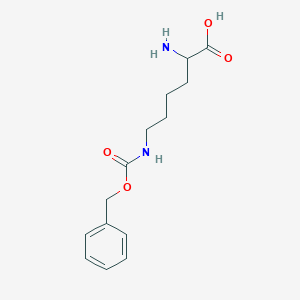

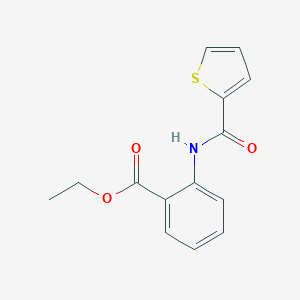

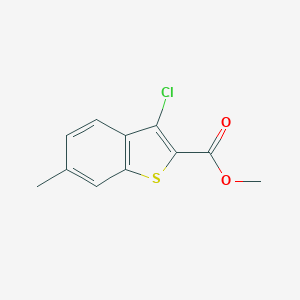

“2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid” is a compound with the molecular formula C14H20N2O4 . It is a derivative of lysine, an alpha-amino acid . This compound is not intended for human or veterinary use and is typically used for research purposes .

Molecular Structure Analysis

The molecular weight of “2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid” is 280.32 g/mol . The SMILES string representation of the molecule isNC@@H=O)CCCCNC(OCc1ccccc1)=O .

Mecanismo De Acción

Target of Action

2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid is a derivative of the amino acid lysine . The primary targets of this compound are likely to be proteins or enzymes that interact with lysine or its derivatives.

Biochemical Pathways

Alterations in these pathways could lead to downstream effects on cellular functions and processes .

Pharmacokinetics

The presence of the benzyloxy carbonyl group could potentially influence these properties, affecting the compound’s overall pharmacokinetic profile .

Result of Action

Given its structural similarity to lysine, it may influence protein synthesis and metabolism, potentially affecting cellular growth, differentiation, and function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid. For instance, changes in pH could affect the ionization state of the compound, potentially altering its interactions with its targets .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid in lab experiments is that it is a well-established building block for peptide synthesis. It is widely available and has a high purity level, which makes it easy to use in peptide synthesis. Additionally, 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid is relatively stable and can be stored for long periods of time without degradation.

One limitation of using 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid in lab experiments is that it is expensive compared to other amino acid derivatives. Additionally, the synthesis of 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid is a multi-step process that requires specialized equipment and expertise, which can be a barrier for some researchers.

Direcciones Futuras

There are several future directions for research involving 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid. One area of research is the development of new peptide-based therapeutics that contain 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid. Peptides have the potential to be highly specific and effective drugs, and the use of 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid in peptide synthesis could lead to the development of new treatments for a wide range of diseases.

Another area of research is the development of new methods for peptide synthesis that use 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid. Peptide synthesis is a complex process that requires specialized equipment and expertise, and the development of new methods could make peptide synthesis more accessible to a wider range of researchers.

Finally, the use of 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid in the synthesis of cell-penetrating peptides is an area of research that has the potential to revolutionize drug delivery. Cell-penetrating peptides have the ability to cross cell membranes and deliver drugs or other molecules into cells, which could lead to the development of new treatments for diseases that are currently difficult to treat.

Métodos De Síntesis

The synthesis of 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid involves several steps. First, Lysine is protected by a Boc group to prevent unwanted reactions. Next, the side chain of Lysine is protected by a benzyl group. The protected Lysine is then coupled with Boc-protected 6-aminohexanoic acid using a coupling reagent such as DCC. Finally, the Boc and benzyl groups are removed using TFA and hydrogenation, respectively, to yield 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid.

Aplicaciones Científicas De Investigación

Investigación bioquímica

Ácido 2-amino-6-(((benciloxi)carbonil)amino)hexanoico: se utiliza en la investigación bioquímica como bloque de construcción para la síntesis de péptidos. El grupo benciloxi carbonilo (Cbz) actúa como grupo protector de la función amino durante la síntesis de péptidos, que puede eliminarse selectivamente en condiciones suaves sin afectar otras partes de la molécula .

Química medicinal

En química medicinal, este compuesto se emplea en el diseño y desarrollo de nuevos fármacos. Su estructura es clave en la creación de inhibidores enzimáticos que pueden imitar sustratos naturales, proporcionando así una vía para el desarrollo de agentes terapéuticos .

Ciencia de materiales

La capacidad del compuesto para formar enlaces amida estables lo hace valioso en la ciencia de materiales para el desarrollo de polímeros con propiedades mecánicas y químicas específicas. Se puede utilizar para introducir funcionalidades de cadena lateral que pueden alterar las características del polímero .

Biotecnología

En biotecnología, This compound se utiliza en la modificación de proteínas y enzimas para mejorar su estabilidad o actividad. Esto es particularmente útil en procesos industriales donde las enzimas se someten a condiciones severas .

Química analítica

Este derivado de aminoácido se utiliza como compuesto estándar o de referencia en cromatografía y espectrometría de masas. Ayuda en la calibración de instrumentos y garantiza la precisión de los resultados analíticos .

Química agrícola

El compuesto encuentra aplicación en química agrícola para la síntesis de agentes de protección de cultivos. Su versatilidad estructural permite la creación de compuestos que pueden proteger las plantas de plagas y enfermedades .

Industria alimentaria

En la industria alimentaria, los derivados de este compuesto se exploran por su potencial como aditivos alimentarios. Se pueden utilizar para mejorar el sabor, mejorar la conservación o modificar la textura .

Ciencia ambiental

Por último, en ciencia ambiental, This compound se puede utilizar en la síntesis de productos químicos ecológicos que se degradan más fácilmente en la naturaleza, reduciendo la contaminación y la toxicidad .

Propiedades

IUPAC Name |

2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c15-12(13(17)18)8-4-5-9-16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGCFBNYQJDIGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34404-32-5, 25931-47-9 |

Source

|

| Record name | NSC203803 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118116 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B188781.png)

![N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B188797.png)